molecular formula C9H8ClN3O3 B1617416 Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- CAS No. 719-48-2

Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-

Cat. No. B1617416
CAS RN: 719-48-2
M. Wt: 241.63 g/mol
InChI Key: KGHLPTCKXVCLBS-UHFFFAOYSA-N
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Description

“Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-” is a complex organic compound. It is a derivative of nicotinonitrile, which is an organic compound with the formula NCC5H4N . The molecule consists of a pyridine ring with a nitrile group attached to the 3-position .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxynicotinonitrile” is represented by the formula C7H5ClN2O . The InChI representation is InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7 (8)5 (6)4-9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-4-methoxynicotinonitrile” is 168.58 g/mol . It has a computed XLogP3-AA of 1.5 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are both 168.0090405 g/mol . Its topological polar surface area is 45.9 Ų .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: Derivatives of nicotinonitrile, including 2-methoxy and 2-amino variants, have been synthesized and tested for antimicrobial activity against various bacteria and fungi, demonstrating potential as antimicrobial agents. These compounds exhibit structural characteristics elucidated through spectroscopic methods (Guna, Bhadani, Purohit, & Purohit, 2015).

Structural and Spectroscopic Analysis

  • X-ray and Spectroscopic Analysis: Detailed structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been conducted using X-ray crystallography, revealing insights into its molecular geometry and interactions. Additionally, spectroscopic techniques like IR, NMR, and UV-vis absorption have been used for further characterization (Jukić, Cetina, Halambek, & Ugarković, 2010).

Luminescent Properties

  • Luminescent Material Studies: Research into nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has focused on their potential as blue light emitting materials. These compounds have been synthesized and analyzed for their photophysical properties, highlighting their potential in light-emitting applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Photovoltaic Applications

  • Dye-Sensitized Solar Cells (DSSC) Study: A derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, has been synthesized and tested in DSSCs. Its high molar extinction coefficient and improved efficiency compared to standard devices indicate its potential in solar energy applications (Hemavathi et al., 2019).

Early Earth Chemistry

  • Primitive Earth Synthesis: Nicotinonitrile, including derivatives, can be synthesized under primitive Earth conditions, suggesting their potential role in early biochemical processes. These compounds are believed to have formed through reactions involving pyridine and hydrogen cyanide under electric discharges (Friedmann, Miller, & Sanchez, 1971).

properties

IUPAC Name

2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-5-8(13(14)15)7(4-16-2)6(3-11)9(10)12-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLPTCKXVCLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)COC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222158
Record name Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

719-48-2
Record name 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-cyano-4-(methoxymethyl)-6-methyl-5-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23794
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-5-NITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729GXY4JGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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